molecular formula C4H9O3P B12091852 Ethyl ethylene phosphite CAS No. 695-11-4

Ethyl ethylene phosphite

Cat. No.: B12091852
CAS No.: 695-11-4
M. Wt: 136.09 g/mol
InChI Key: WUFFGJVXZCDALE-UHFFFAOYSA-N
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Description

Ethyl ethylene phosphite is an organophosphorus compound with the chemical formula C4H9O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Ethyl ethylene phosphite can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol, followed by the addition of ethylene oxide. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the reaction. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity of the product .

Chemical Reactions Analysis

Ethyl ethylene phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with 1,1,1-trifluoroacetone, which produces 5-ethoxy-2,4-di-methyl-2,4-bis(trifluoromethyl)-1,3,6,9-tetraoxa-5-phosphaspiro[4.4]nonane . Common reagents used in these reactions include trifluoroacetone, hydrochloric acid, and various catalysts.

Mechanism of Action

The mechanism of action of ethyl ethylene phosphite involves its ability to interact with various molecular targets and pathways. In lithium-ion batteries, it acts as a flame retardant by reducing the flammability of the electrolyte and improving the overall safety of the battery . The compound also forms a protective film on the electrode surfaces, which enhances the cycling stability and efficiency of the battery . In other applications, this compound may interact with specific enzymes or proteins, altering their activity and leading to desired chemical transformations.

Comparison with Similar Compounds

Ethyl ethylene phosphite can be compared with other similar organophosphorus compounds, such as diethyl phosphite and triethyl phosphite. Diethyl phosphite, with the formula (C2H5O)2P(O)H, is a popular reagent for generating other organophosphorus compounds due to its high reactivity . Triethyl phosphite, P(OCH2CH3)3, is used as a ligand in organometallic chemistry and as a reagent in organic synthesis . This compound is unique in its ability to form complex spirocyclic compounds and its multifunctional applications in various fields.

Properties

CAS No.

695-11-4

Molecular Formula

C4H9O3P

Molecular Weight

136.09 g/mol

IUPAC Name

2-ethoxy-1,3,2-dioxaphospholane

InChI

InChI=1S/C4H9O3P/c1-2-5-8-6-3-4-7-8/h2-4H2,1H3

InChI Key

WUFFGJVXZCDALE-UHFFFAOYSA-N

Canonical SMILES

CCOP1OCCO1

Origin of Product

United States

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